molecular formula C19H36O2 B085089 (Z)-13-Octadecenoic acid methyl ester CAS No. 13058-55-4

(Z)-13-Octadecenoic acid methyl ester

Cat. No. B085089
CAS RN: 13058-55-4
M. Wt: 296.5 g/mol
InChI Key: OPLQDSJPOHPOSZ-SREVYHEPSA-N
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Description

“(Z)-13-Octadecenoic acid methyl ester” is a type of fatty acid methyl ester . It is also known as “9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)-” and has the molecular formula C19H32O2 . It is a compound that can be found in various natural sources .


Synthesis Analysis

The synthesis of “(Z)-13-Octadecenoic acid methyl ester” involves several steps. One common method is the Fischer esterification, which is a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst . In the case of “(Z)-13-Octadecenoic acid methyl ester”, the carboxylic acid would be “(Z)-13-Octadecenoic acid” and the alcohol would be methanol . Another method involves the use of diazomethane, a highly reactive compound that can convert carboxylic acids into their corresponding methyl esters .


Molecular Structure Analysis

The molecular structure of “(Z)-13-Octadecenoic acid methyl ester” is characterized by a long carbon chain with a carboxyl group at one end and a methyl group at the other . The presence of the double bond in the carbon chain gives the compound its “(Z)” configuration .


Chemical Reactions Analysis

“(Z)-13-Octadecenoic acid methyl ester” can undergo various chemical reactions. For instance, it can be reduced to form an aldehyde . It can also participate in esterification reactions, which involve the reaction of a carboxylic acid and an alcohol to form an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-13-Octadecenoic acid methyl ester” are influenced by its molecular structure. For instance, its spectral and physicochemical properties have been studied using quantum chemistry, steady-state (absorption and fluorescence), and time-resolved fluorescence techniques .

Scientific Research Applications

  • Regio- and Stereochemical Analysis : The study of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides involved the preparation of methyl esters, including (Z)-13-Octadecenoic acid methyl ester, for analytical purposes. This facilitated the regio- and stereochemical analysis of the acids obtained from various sources, indicating their application in analytical chemistry (Hamberg, 1991).

  • Oxidation Studies : A study on the fatty acid alpha-ketol 13-hydroxy-12-oxo-9(Z)-octadecenoic acid (methyl ester) demonstrated the oxidation of this compound to 3(Z)-dodecendioic acid by a bacterial monooxygenase. This research offers insights into the physiological role of alpha-ketol fatty acids in plant lipid hydroperoxide metabolism and alternative biosynthetic pathways (Schneider et al., 1997).

  • Synthesis of Pheromones : Research on the preparation of pheromones utilized (Z)-13-Octadecenoic acid methyl ester as a starting material. This study highlighted the role of this compound in synthesizing alcohols, alkyl acetates, and aldehydes, which function as pheromones in various insect species (Mangold & Becker, 1986).

  • Free Radical Oxidation Studies : The reaction of 13-hydroxy-9Z,11E-octadecadienoic acid (a major peroxidation product of linoleic acid) with the Fenton reagent was studied, producing various products including methyl esters, shedding light on free radical oxidation pathways and potential physiological relevance in oxidative stress conditions (Manini et al., 2005).

  • Synthesis and Biological Activity : A study on the synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids involved the preparation of 13-hydroxy-9Z,11E-octadecadienoic acid methyl esters. These compounds exhibited moderate in vitro cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer research (Li et al., 2009).

  • Cetane Number Evaluation in Biodiesel : Research focusing on the cetane numbers of fatty acid methyl esters, including (Z)-13-Octadecenoic acid methyl ester, highlighted its importance in determining the quality of diesel fuels, particularly biodiesel. The study provided a comprehensive evaluation of the ignition and combustion behavior of various fatty esters (Knothe, 2014).

Future Directions

The future directions for “(Z)-13-Octadecenoic acid methyl ester” could involve its use in the production of biofuels. For instance, Escherichia coli has been engineered to produce biodiesel directly from ligno-cellulosic sugars, bypassing the need for trans-esterification . This could potentially reduce the cost of biofuel production and make it more sustainable .

properties

IUPAC Name

methyl (Z)-octadec-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLQDSJPOHPOSZ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-13-Octadecenoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FAIF YIRANKINYUKI, B MAGAJI… - … OF SCIENCE AND …, 2020 - journals.gjbeacademia.com
The present investigation was carried out to characterize the compounds of yeast degraded soursop leaf wax on organic surface using Gas Chromatography-Mass Spectroscopy (GC-…
Number of citations: 2 journals.gjbeacademia.com
M Sharareh, T Maryam, K Azadeh, MS Ali - Ludus Vitalis, 2015 - researchgate.net
Numerous strategies for the detoxification or inactivation of aflatoxins in food and feed-stuffs have been used. The aim of this study was to evaluate effect of ultra-violet irradiation on …
Number of citations: 10 www.researchgate.net
FF Yirankinyuki, B Magaji, WL Danbature, AM Abdullah - Archives of Current …, 2020
Number of citations: 4

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